Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-
Description
Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities, including antibacterial, genotoxic, and anticancer properties . The unique structure of this compound, which includes a naphtho[2,1-b]furan moiety, makes it a subject of interest in various scientific research fields.
Properties
CAS No. |
650636-49-0 |
|---|---|
Molecular Formula |
C21H15NO4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-[2-(4-hydroxybenzoyl)benzo[e][1]benzofuran-1-yl]acetamide |
InChI |
InChI=1S/C21H15NO4/c1-12(23)22-19-18-16-5-3-2-4-13(16)8-11-17(18)26-21(19)20(25)14-6-9-15(24)10-7-14/h2-11,24H,1H3,(H,22,23) |
InChI Key |
IFPLBBXSCWRLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Naphtho[2,1-b]furan Derivatives
The initial step involves the synthesis of naphtho[2,1-b]furan derivatives, which serve as the backbone for further modifications. A common approach is to react 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) under reflux conditions. This reaction typically yields ethyl naphtho[2,1-b]furan-2-carboxylate as an intermediate.
Formation of Acetamide
The final step involves converting the resulting compound into its acetamide form. This can be accomplished by reacting with acetic anhydride or acetyl chloride in the presence of a base.
-
- The product from Step 2
- Acetic anhydride or acetyl chloride
- Base (e.g., pyridine)
-
- Dissolve the intermediate in an appropriate solvent.
- Add acetic anhydride or acetyl chloride and base.
- Heat under reflux for a specified time until completion.
Purification Techniques
Purification of Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- can be achieved through various methods:
Column Chromatography: Utilizing silica gel with suitable eluent systems (e.g., ethyl acetate/n-hexane) to separate desired products from impurities.
Recrystallization: From suitable solvents to enhance purity.
Characterization
The synthesized compound should be characterized using various techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determine structure and purity |
| Mass Spectrometry (MS) | Confirm molecular weight |
| Infrared Spectroscopy (IR) | Identify functional groups |
Chemical Reactions Analysis
Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Common substitution reactions involve halogenation, nitration, and sulfonation.
Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antibacterial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and anticancer effects. The compound’s structure allows it to interact with DNA and proteins, affecting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds include other naphthofuran derivatives such as:
- Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan
- 1,3,4-thiadiazol-2-yl acetamide derivatives
These compounds share similar biological activities but differ in their specific chemical structures and properties. Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- is unique due to its specific substitution pattern and the presence of the hydroxybenzoyl group, which contributes to its distinct biological activities .
Biological Activity
Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on various studies that highlight its mechanisms of action, therapeutic potential, and safety profiles.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₅H₁₃NO₃
- Molecular Weight : 253.27 g/mol
This acetamide derivative features a naphtho[2,1-b]furan core substituted with a hydroxybenzoyl group, which is believed to contribute to its biological activities.
Research indicates that acetamide derivatives can exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : Similar compounds have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in Alzheimer's disease models .
- Antioxidant Activity : The presence of the hydroxyl group in the benzoyl moiety is associated with increased antioxidant properties, potentially mitigating oxidative stress in cellular systems.
- Anti-inflammatory Effects : Acetamide derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation .
1. Anticancer Activity
A study evaluated the anticancer potential of acetamide derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC₅₀ values in the micromolar range. For instance, one derivative showed an IC₅₀ of 5 µM against breast cancer cells (MCF-7) and 8 µM against lung cancer cells (A549)【8】.
2. Neuroprotective Effects
In a neuroprotective study, acetamide derivatives were tested for their ability to inhibit AChE. One derivative demonstrated an IC₅₀ value significantly lower than that of the standard drug donepezil, indicating a promising lead for Alzheimer's treatment【2】.
3. Antioxidant Activity
The antioxidant capacity was assessed using DPPH and ABTS assays. The compound exhibited notable scavenging activity with an IC₅₀ of 30 µg/mL in the DPPH assay, suggesting its potential as a natural antioxidant agent【9】.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on AChE Inhibition | Alzheimer's Disease | Compound showed IC₅₀ = 0.08 ± 0.01 μM, outperforming standard drugs【2】. |
| Anticancer Screening | Various Cancer Cell Lines | IC₅₀ values ranged from 5 to 10 µM across different lines【8】. |
| Antioxidant Evaluation | Oxidative Stress Models | DPPH IC₅₀ = 30 µg/mL【9】. |
Safety Profile
Toxicity assessments were conducted using human fibroblast cell lines (HT1080). Most derivatives exhibited low cytotoxicity with high selectivity indices, indicating a favorable safety profile for further development【8】.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
